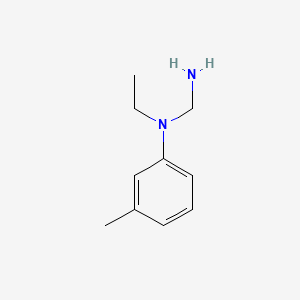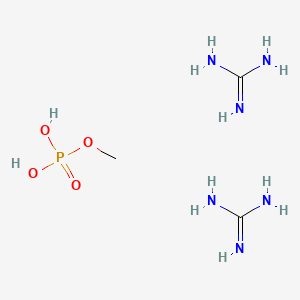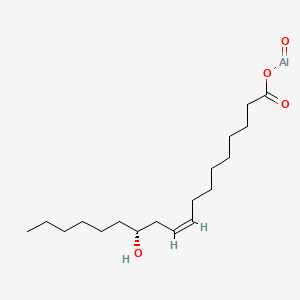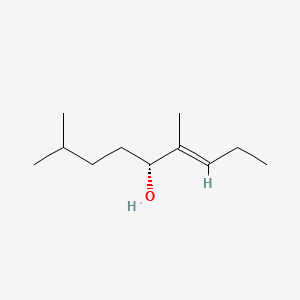
2-Methyltetradecyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyltetradecyl methacrylate is an organic compound with the molecular formula C19H36O2. It is an ester derived from methacrylic acid and 2-methyltetradecanol. This compound is part of the methacrylate family, which is known for its applications in polymer chemistry, particularly in the production of various types of plastics and resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyltetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyltetradecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyltetradecyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.
Common Reagents and Conditions
Polymerization: Free radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions with water are required for hydrolysis.
Major Products Formed
Polymerization: Polymers and copolymers of methacrylate.
Hydrolysis: Methacrylic acid and 2-methyltetradecanol.
Aplicaciones Científicas De Investigación
2-Methyltetradecyl methacrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biomedical Applications: Polymers derived from this compound are explored for use in drug delivery systems and medical devices due to their biocompatibility.
Industrial Applications: This compound is used in the production of specialty plastics and resins that require specific mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 2-methyltetradecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group in the compound can form free radicals under the influence of initiators, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high strength, flexibility, and resistance to chemicals .
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: A widely used methacrylate monomer with similar polymerization properties.
Ethyl methacrylate: Another methacrylate ester with comparable applications in polymer chemistry.
Butyl methacrylate: Known for its use in the production of flexible and impact-resistant polymers.
Uniqueness
2-Methyltetradecyl methacrylate is unique due to its long alkyl chain, which imparts specific hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where water resistance and low surface energy are desired .
Propiedades
Número CAS |
94158-98-2 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
2-methyltetradecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-18(4)16-21-19(20)17(2)3/h18H,2,5-16H2,1,3-4H3 |
Clave InChI |
YPJYXIKYLGKKLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C)COC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


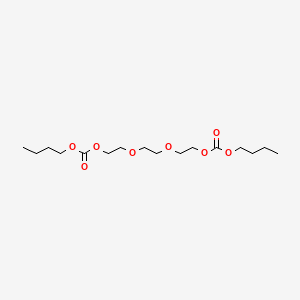
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
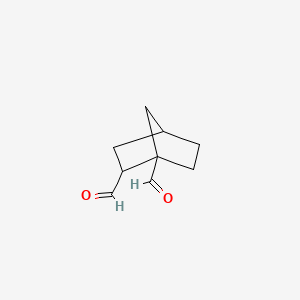
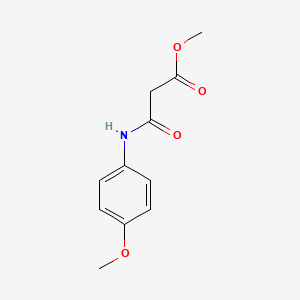
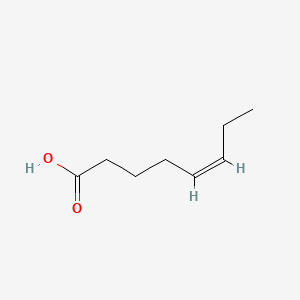

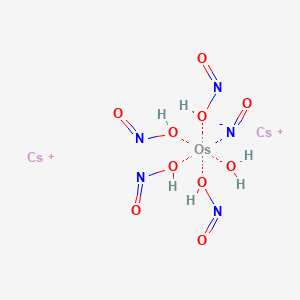
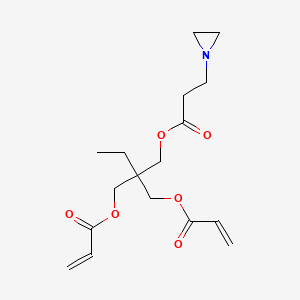
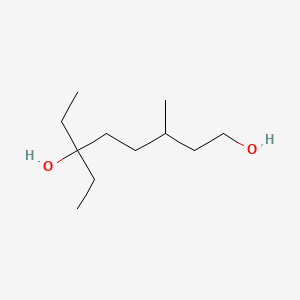
![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
